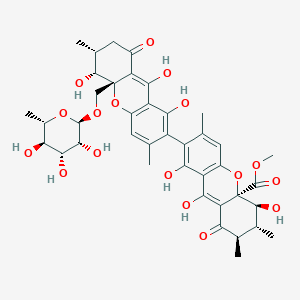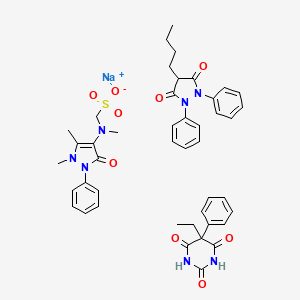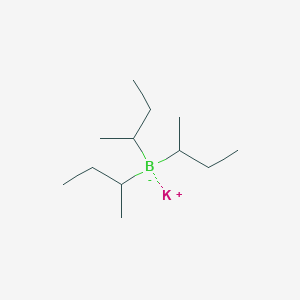
6-Oxopiperidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-ketopiperidine-2-carboxylate is a monocarboxylic acid anion that is the conjugate base of 6-ketopiperidine-2-carboxylic acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a conjugate base of a 6-ketopiperidine-2-carboxylic acid.
Aplicaciones Científicas De Investigación
Synthesis of Pseudopeptides
6-Ketopiperidine-2-carboxylate derivatives have been utilized in the synthesis of methyl 6-aralkl-2,5-diketopiperidine-3-carboxylates, which serve as synthons for the construction of conformationally constrained pseudopeptides. This synthesis process highlights the role of 6-Ketopiperidine-2-carboxylate derivatives in producing structurally specific peptides for various applications in biochemistry and pharmacology (Gomez-Monterrey et al., 1991).
Electrocatalytic Carboxylation
6-Ketopiperidine-2-carboxylate has been implicated in electrocatalytic carboxylation reactions. A study focusing on the carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid environment resulted in the formation of 6-aminonicotinic acid. This process exemplifies the use of 6-Ketopiperidine-2-carboxylate in facilitating electrochemical reactions, potentially contributing to more efficient synthesis methods in organic chemistry (Feng et al., 2010).
Dipeptide Derivative Synthesis
Research on cyclic ketomethylene dipeptide derivatives involved the use of 6-Ketopiperidine-2-carboxylate. The study synthesized various derivatives including those derived from L-Phe and L-Trp. These compounds are crucial in the synthesis of cyclic peptides, which have significant implications in the development of novel pharmaceuticals (Domínguez et al., 1992).
Coordination Polymeric Networks
In the field of material science, 6-Ketopiperidine-2-carboxylate has been used in the creation of lanthanide-organic coordination polymeric networks. These networks have potential applications in the development of new materials with unique chemical and physical properties, useful in various industrial and technological applications (Liu et al., 2009).
Multicomponent Diketopiperazine Formation
6-Ketopiperidine-2-carboxylate derivatives are instrumental in the formation of polycyclic diketopiperazines through a multicomponent Ugi/Pictet-Spengler procedure. This methodology is crucial in the synthesis of complex organic compounds, potentially offering new avenues for drug discovery and development (Kaim et al., 2007).
Lanthanide-Organic Frameworks
6-Ketopiperidine-2-carboxylate is also used in the synthesis of lanthanide-organic frameworks. These frameworks, due to their structural and chemical properties, could have significant implications in the fields of catalysis, gas storage, and molecular recognition, contributing to advancements in material science and engineering (Liu et al., 2009).
Piperidine Alkaloids Synthesis
The compound has been explored as a chiral building block for synthesizing piperidine-related alkaloids. This showcases its importance in the synthesis of complex natural products, which are crucial in pharmaceutical research and development (Takahata et al., 2002).
Propiedades
Fórmula molecular |
C6H8NO3- |
|---|---|
Peso molecular |
142.13 g/mol |
Nombre IUPAC |
6-oxopiperidine-2-carboxylate |
InChI |
InChI=1S/C6H9NO3/c8-5-3-1-2-4(7-5)6(9)10/h4H,1-3H2,(H,7,8)(H,9,10)/p-1 |
Clave InChI |
FZXCPFJMYOQZCA-UHFFFAOYSA-M |
SMILES |
C1CC(NC(=O)C1)C(=O)[O-] |
SMILES canónico |
C1CC(NC(=O)C1)C(=O)[O-] |
Sinónimos |
6-OPCA 6-oxopiperidine-2-carboxylate 6-oxopiperidine-2-carboxylic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![sodium;(6R,7R)-3-[(E)-3-(4-amino-6-iminopyrimidin-1-yl)prop-1-enyl]-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(S)-carboxy-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1260955.png)



![sodium;3-[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]carbonylbenzenesulfonate](/img/structure/B1260960.png)



![Sodium;(5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(1E,3S)-3-hydroxy-5,9-dimethyldeca-1,8-dienyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoate](/img/structure/B1260968.png)


